molecular formula C23H35ClN2O2 B5066990 ethyl 4-(4-chlorobenzyl)-1'-isopropyl-1,4'-bipiperidine-4-carboxylate

ethyl 4-(4-chlorobenzyl)-1'-isopropyl-1,4'-bipiperidine-4-carboxylate

Cat. No. B5066990
M. Wt: 407.0 g/mol
InChI Key: COVIINQURZVAGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipiperidine ring, the ethyl carboxylate group, the 4-chlorobenzyl group, and the isopropyl group. The presence of these groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or transesterification . The 4-chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethyl carboxylate group could influence the compound’s solubility in different solvents .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential applications in areas such as medicinal chemistry or drug discovery .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35ClN2O2/c1-4-28-22(27)23(17-19-5-7-20(24)8-6-19)11-15-26(16-12-23)21-9-13-25(14-10-21)18(2)3/h5-8,18,21H,4,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIINQURZVAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(C)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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